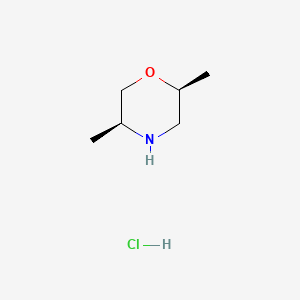

(2S,5S)-2,5-Dimethylmorpholine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S,5S)-2,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUHFHYLUKRBX-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@H](CO1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, a morpholine derivative of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized, standard protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 1820580-79-7 | BLDpharm |

| Molecular Formula | C₆H₁₄ClNO | MySkinRecipes |

| Molecular Weight | 151.63 g/mol | MySkinRecipes |

| Appearance | Off-white to light yellow Solid | ChemicalBook |

| Storage Conditions | Sealed in dry, Room Temperature | ChemicalBook |

Experimental Protocols

The following sections describe standard laboratory procedures for determining the primary physical properties of a solid chemical compound like (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (2S,5S)-2,5-Dimethylmorpholine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is utilized.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating ramp (e.g., 10-20 °C/minute) is initially used to determine an approximate melting range.

-

The apparatus is allowed to cool, and a fresh sample is prepared.

-

For an accurate measurement, the sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to a slow ramp (e.g., 1-2 °C/minute).

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The recorded range constitutes the melting point of the substance.

-

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and delivery.

Methodology (Equilibrium Solubility Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane) are chosen for the assessment.

-

Procedure:

-

A known volume of the selected solvent is added to a series of vials.

-

Increasing, accurately weighed amounts of (2S,5S)-2,5-Dimethylmorpholine hydrochloride are added to each vial, creating a range of concentrations.

-

The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, the samples are allowed to stand, and the supernatant is carefully separated from any undissolved solid, often by centrifugation followed by filtration through a syringe filter.

-

The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

-

Workflow and Characterization Diagrams

The following diagrams illustrate the logical flow of characterizing a novel chemical entity and a generalized representation of a characterization workflow.

Caption: Workflow for Synthesis and Characterization.

Caption: Key Physical Properties for Characterization.

(2S,5S)-2,5-Dimethylmorpholine Hydrochloride: A Technical Guide for Drug Discovery

CAS Number: 1820580-79-7 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.63 g/mol

This technical guide provides an in-depth overview of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and kinase inhibitors.

Physicochemical and Safety Data

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is the salt form of (2S,5S)-2,5-Dimethylmorpholine. The free base has the CAS number 1258277-12-1. Key quantitative data for both the hydrochloride salt and the free base are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties

| Property | (2S,5S)-2,5-Dimethylmorpholine Hydrochloride | (2S,5S)-2,5-Dimethylmorpholine (Free Base) |

| CAS Number | 1820580-79-7 | 1258277-12-1 |

| Molecular Formula | C₆H₁₄ClNO | C₆H₁₃NO |

| Molecular Weight | 151.63 g/mol | 115.17 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid |

| Storage Temperature | Room Temperature, store in a dry place | 2-8 °C |

Table 2: Safety Information (for the free base)

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

Note: Safety information for the hydrochloride salt may differ. Always consult the specific Safety Data Sheet (SDS) before handling.

Synthesis and Experimental Protocols

Synthesis of Dimethylmorpholine Isomers

This procedure is adapted from patent literature describing the synthesis of 2,6-dimethylmorpholine, which also yields 2,5-dimethylmorpholine isomers as byproducts.

Reaction Scheme:

Figure 1: General synthesis of dimethylmorpholine isomers.

Materials:

-

Diisopropanolamine

-

Concentrated sulfuric acid (98%)

-

Sodium hydroxide solution (50%)

-

Organic solvent for extraction (e.g., toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Carefully add concentrated sulfuric acid to diisopropanolamine in a reaction vessel equipped with a stirrer and a condenser. The reaction is exothermic and should be controlled.

-

Heat the reaction mixture to 150-190 °C for several hours to effect cyclization.

-

After cooling, neutralize the reaction mixture with a 50% sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent such as toluene.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of dimethylmorpholine isomers.

-

The desired (2S,5S)-2,5-dimethylmorpholine isomer can be separated from the mixture using chiral chromatography.

Formation of the Hydrochloride Salt

An In-depth Technical Guide to the Molecular Structure of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound that serves as a valuable building block in synthetic chemistry. Its rigid, stereochemically defined morpholine core makes it a significant intermediate in the development of complex molecules, particularly in the pharmaceutical industry. The presence of two stereocenters and the basic nitrogen atom allows for a variety of chemical transformations, making it a versatile reagent for the synthesis of novel therapeutic agents and other functional materials. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Molecular Structure and Properties

The fundamental characteristics of (2S,5S)-2,5-Dimethylmorpholine hydrochloride are summarized in the table below. The structure consists of a morpholine ring substituted with two methyl groups at the C2 and C5 positions, with both methyl groups in the S configuration. The hydrochloride salt is formed by the protonation of the secondary amine in the morpholine ring.

| Identifier | Value | Reference |

| Chemical Name | (2S,5S)-2,5-Dimethylmorpholine hydrochloride | N/A |

| CAS Number | 1820580-79-7 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| SMILES | C[C@H]1CN--INVALID-LINK--C.Cl | [2] |

Molecular Structure Diagram:

Caption: Molecular structure of (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Physicochemical Data

| Property | Value (for free base) | Reference |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C |

Spectroscopic Data (for (2S,5S)-2,5-Dimethylmorpholine - Free Base)

Spectroscopic data is crucial for the structural elucidation and confirmation of the compound. The following data is for the free base, (2S,5S)-2,5-Dimethylmorpholine.

¹H NMR Spectroscopy

While a specific spectrum for the hydrochloride salt is not available, a ¹H NMR spectrum for the free base, (2S,5S)-2,5-Dimethylmorpholine, can be found in chemical databases.[3] The spectrum would be expected to show signals corresponding to the methyl protons, the methylene protons on the morpholine ring, and the methine protons at the stereocenters. Upon protonation to form the hydrochloride salt, shifts in the signals, particularly for the protons adjacent to the nitrogen atom, would be anticipated.

¹³C NMR Spectroscopy

Similarly, ¹³C NMR data for the free base is available.[4] The spectrum would display distinct signals for the methyl carbons, the methylene carbons, and the methine carbons of the morpholine ring. The formation of the hydrochloride salt would likely induce downfield shifts for the carbon atoms near the positively charged nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of the free base would be characterized by C-H stretching and bending vibrations, C-O and C-N stretching frequencies. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch would be a key diagnostic feature.

Experimental Protocols

Representative Synthesis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

A detailed, publicly available experimental protocol specifically for the synthesis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride is limited. However, a general method for the preparation of similar morpholine hydrochlorides can be adapted. The synthesis would typically involve the cyclization of an appropriate amino alcohol precursor, followed by treatment with hydrochloric acid.

Reaction Scheme:

Caption: General synthesis workflow for (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Protocol:

-

Cyclization: The synthesis of the morpholine ring is often achieved through the acid-catalyzed cyclization of a corresponding di-secondary amino alcohol. For (2S,5S)-2,5-dimethylmorpholine, a suitable precursor would be treated with a strong acid such as sulfuric acid and heated to induce dehydration and ring closure. The reaction would be carefully monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine completion.

-

Work-up and Isolation of the Free Base: Upon completion of the cyclization, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution). The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or diethyl ether). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude (2S,5S)-2,5-dimethylmorpholine free base.

-

Purification of the Free Base: The crude product can be purified by distillation or column chromatography to obtain the pure free base.

-

Formation of the Hydrochloride Salt: The purified (2S,5S)-2,5-dimethylmorpholine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying of the Hydrochloride Salt: The precipitated solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material, and then dried under vacuum to yield (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, concentration, and choice of solvent) would need to be optimized for this particular substrate.

Conclusion

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. While detailed experimental data for the hydrochloride salt is not extensively documented in publicly accessible literature, the information available for the free base provides a solid foundation for its characterization. The representative synthesis protocol outlined in this guide offers a practical starting point for its preparation in a laboratory setting. Further research and publication of detailed analytical data for the hydrochloride salt would be a valuable contribution to the scientific community.

References

Enantioselective Synthesis of (2S,5S)-2,5-Dimethylmorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the synthesis of (2S,5S)-2,5-dimethylmorpholine, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences from the readily available and inexpensive chiral precursor, (S)-alaninol, and proceeds through a key diastereoselective cyclization step. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate reproduction and adaptation in a research and development setting.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The specific stereoisomer (2S,5S)-2,5-dimethylmorpholine is of particular interest due to its presence as a key structural motif in various drug candidates. Its synthesis, therefore, requires precise control over two stereocenters to ensure the desired cis-configuration and absolute stereochemistry. The methodology detailed herein, adapted from the work of Cossy and co-workers, offers an efficient and practical approach to obtain this target molecule with high enantiomeric and diastereomeric purity.

Overall Synthetic Strategy

The enantioselective synthesis of (2S,5S)-2,5-dimethylmorpholine is achieved through a multi-step sequence starting from (S)-alaninol. The core of this strategy involves the construction of a key intermediate, an N-protected amino alcohol, which then undergoes a diastereoselective intramolecular cyclization to form the morpholine ring. The stereochemistry at the C5 position is derived from the starting (S)-alaninol, while the stereochemistry at the C2 position is controlled during the synthesis.

Caption: Overall synthetic workflow for (2S,5S)-2,5-Dimethylmorpholine.

Key Experimental Protocols

Step 1: Synthesis of (S)-N-benzyl-N-(1-hydroxypropan-2-yl)prop-2-yn-1-amine

To a solution of (S)-alaninol (1.0 eq) in anhydrous methanol at 0 °C is added potassium carbonate (1.5 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of propargyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then dissolved in a mixture of methanol and water, and benzyl bromide (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-1-(benzyl((S)-1-hydroxypropan-2-yl)amino)propan-2-one

To a solution of the product from Step 1 (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water is added mercury(II) sulfate (0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the ketone as a crude product, which is used in the next step without further purification.

Step 3: Synthesis of (2S,5S)-4-benzyl-2,5-dimethylmorpholine

The crude ketone from Step 2 is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portionwise, and the reaction mixture is stirred for 2 hours at the same temperature. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of amino alcohols is dissolved in dichloromethane and cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) are added sequentially. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired (2S,5S)-4-benzyl-2,5-dimethylmorpholine.

Step 4: Deprotection to (2S,5S)-2,5-Dimethylmorpholine

To a solution of (2S,5S)-4-benzyl-2,5-dimethylmorpholine (1.0 eq) in ethanol is added palladium on carbon (10 mol %). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (2S,5S)-2,5-dimethylmorpholine.

Quantitative Data Summary

The following table summarizes the typical yields and stereoselectivities observed for the key steps in the synthesis.

| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| 1. N-Alkylation and N-Benzylation | (S)-N-benzyl-N-(1-hydroxypropan-2-yl)prop-2-yn-1-amine | 75-85 | N/A | >99 |

| 2. Oxymercuration-Demercuration | (S)-1-(benzyl((S)-1-hydroxypropan-2-yl)amino)propan-2-one | 80-90 | N/A | >99 |

| 3. Diastereoselective Reduction and Cyclization | (2S,5S)-4-benzyl-2,5-dimethylmorpholine | 60-70 | >95:5 (cis:trans) | >99 |

| 4. Debenzylation | (2S,5S)-2,5-Dimethylmorpholine | >95 | >95:5 (cis:trans) | >99 |

Reaction Pathway and Stereochemical Control

The key to the high diastereoselectivity of this synthesis lies in the intramolecular cyclization step. The reduction of the ketone intermediate creates a mixture of diastereomeric amino alcohols. Upon activation of the primary alcohol as a mesylate, the subsequent intramolecular nucleophilic substitution by the nitrogen atom proceeds via an SN2 mechanism. The stereochemistry at the newly formed C2 center is dictated by the existing stereocenter at C5, leading preferentially to the formation of the cis-disubstituted morpholine.

An In-depth Technical Guide to the Spectroscopic Characterization of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characterization of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. Due to the absence of publicly available reference spectra for this specific compound, this guide presents predicted spectroscopic data based on analogous chemical structures. It serves as a practical framework for researchers, offering detailed experimental protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to facilitate the identification and characterization of (2S,5S)-2,5-Dimethylmorpholine hydrochloride in a laboratory setting.

Introduction

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound of interest in synthetic chemistry and drug discovery. As a morpholine derivative, it possesses a heterocyclic structure that is a common scaffold in many biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds. This guide outlines the predicted spectroscopic data and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,5S)-2,5-Dimethylmorpholine hydrochloride. These values are estimations based on the analysis of morpholine and its substituted derivatives and should be used as a reference for experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | Doublet | 6H | -CH₃ |

| ~2.80 | Doublet of Doublets | 2H | H-3a, H-5a (axial) |

| ~3.50 | Multiplet | 2H | H-2, H-6 (methine) |

| ~3.90 | Doublet of Doublets | 2H | H-3e, H-5e (equatorial) |

| ~9.50 | Broad Singlet | 2H | N⁺H₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~18.5 | -CH₃ |

| ~48.0 | C-3, C-5 |

| ~72.0 | C-2, C-6 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong, Broad | N⁺-H stretch |

| 2950-2990 | Medium-Strong | C-H stretch (alkane) |

| 1450-1480 | Medium | C-H bend (alkane) |

| 1080-1120 | Strong | C-O-C stretch (ether) |

| 1000-1050 | Medium | C-N stretch |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 115 | [M]⁺ (free base) |

| 100 | [M - CH₃]⁺ |

| 86 | [M - C₂H₅]⁺ |

| 70 | [M - CH₃ - CH₂O]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Note: The molecular ion of the free base is listed. The hydrochloride salt would not typically be observed under standard EI-MS conditions.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of (2S,5S)-2,5-Dimethylmorpholine hydrochloride for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for hydrochloride salts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If the solution contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of (2S,5S)-2,5-Dimethylmorpholine hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Ensure a fine, homogeneous mixture is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of (2S,5S)-2,5-Dimethylmorpholine hydrochloride in a suitable volatile solvent such as methanol.

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC. For GC-MS, derivatization to the free base may be necessary.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400). Standard EI energy is 70 eV.

Data Processing:

-

Identify the molecular ion peak ([M]⁺) corresponding to the free base (C₆H₁₃NO).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

Visualized Experimental Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a novel chemical compound like (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Caption: Workflow for Spectroscopic Characterization.

In-Depth Technical Guide to the ¹H NMR Spectrum of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. While a publicly available, experimentally verified ¹H NMR spectrum with complete peak assignments for this specific compound is not readily found in scientific literature or databases, this document provides a comprehensive, predicted analysis based on fundamental NMR principles and data from analogous structures. Additionally, a thorough experimental protocol for the acquisition of a high-fidelity spectrum is presented, alongside essential visualizations to support research and development activities.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of (2S,5S)-2,5-Dimethylmorpholine hydrochloride is anticipated to reflect the molecule's cis stereochemistry within a chair conformation. The protonation of the tertiary amine by hydrochloric acid results in the formation of an ammonium salt, which significantly influences the chemical shifts of neighboring protons, typically shifting them downfield. The protons on the morpholine ring exist in distinct axial and equatorial environments, leading to a complex and informative spectrum.

The following table summarizes the predicted ¹H NMR data for the compound. It is important to note that actual chemical shifts (δ) and coupling constants (J) may vary based on the solvent, sample concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| N-H₂⁺ | 9.0 - 12.0 | Broad Singlet (br s) | 2H | N/A |

| H-2, H-5 (methine) | 3.5 - 3.8 | Multiplet (m) | 2H | N/A |

| H-3a, H-6a (axial) | 3.2 - 3.5 | Multiplet (m) | 2H | N/A |

| H-3e, H-6e (equatorial) | 2.8 - 3.1 | Multiplet (m) | 2H | N/A |

| -CH₃ (methyl) | 1.2 - 1.5 | Doublet (d) | 6H | ~6-7 |

Note: The N-H protons are expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation effects from the adjacent nitrogen atom. Its chemical shift is highly sensitive to experimental conditions.

Experimental Protocols

A detailed methodology for the acquisition of a ¹H NMR spectrum for (2S,5S)-2,5-Dimethylmorpholine hydrochloride is provided below.

Sample Preparation

Materials:

-

(2S,5S)-2,5-Dimethylmorpholine hydrochloride (5-10 mg)

-

High-purity deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD)

-

5 mm high-precision NMR tube

-

Calibrated micropipette

-

Vortex mixer

Procedure:

-

Accurately weigh 5-10 mg of the hydrochloride salt into a clean, dry vial.

-

Add approximately 0.6 to 0.7 mL of the chosen deuterated solvent. For hydrochloride salts, DMSO-d₆ is often an excellent choice as it can facilitate the observation of exchangeable N-H protons.

-

Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming may be employed to aid dissolution if necessary, provided the compound is thermally stable.

-

Carefully transfer the clear solution into the NMR tube using a pipette.

-

Secure the cap on the NMR tube and ensure the exterior is clean before insertion into the spectrometer.

NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or greater is recommended for optimal signal resolution).

Acquisition Parameters (Bruker Example):

-

Pulse Program: zg30 (standard 1D proton experiment)

-

Number of Scans (NS): 16-64 (adjust to achieve adequate signal-to-noise)

-

Receiver Gain (RG): Auto-adjusted

-

Spectral Width (SW): 16 ppm (centered around 6-7 ppm)

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Temperature: 298 K (25 °C)

Procedure:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Perform magnetic field shimming to optimize homogeneity, aiming for sharp and symmetrical peaks.

-

Load the specified acquisition parameters.

-

Acquire the spectrum.

Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction to obtain a pure absorption spectrum.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

Analyze peak multiplicities and coupling constants to confirm proton assignments.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Technical Guide: ¹³C NMR Spectral Analysis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (2S,5S)-2,5-Dimethylmorpholine hydrochloride. This compound, a chiral derivative of morpholine, is a valuable building block in medicinal chemistry and drug development. Understanding its spectral characteristics is crucial for structural verification, purity assessment, and for studying its interactions in biological systems.

Introduction to ¹³C NMR of Morpholine Derivatives

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. In morpholine and its derivatives, the chemical shift of each carbon atom is influenced by its local electronic environment, including the proximity to the electronegative oxygen and nitrogen atoms, and the presence of substituents.

The morpholine ring typically exists in a chair conformation. For (2S,5S)-2,5-Dimethylmorpholine, the cis configuration of the two methyl groups is a key structural feature. Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, forming a morpholinium ion. This protonation leads to a downfield shift (higher ppm) of the carbon atoms adjacent to the nitrogen (C-3 and C-5) due to the increased electron-withdrawing effect of the positively charged nitrogen.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shift data for a closely related analogue, cis-2,6-dimethylmorpholine hydrochloride, which serves as a reliable reference for the (2S,5S) isomer due to the identical substitution pattern and stereochemistry relative to the heteroatoms. The data is referenced from the work of Jones, Beeman, and Hasan (1976).[1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2, C-6 | 71.5 |

| C-3, C-5 | 48.2 |

| CH₃ | 18.9 |

Solvent: D₂O

Experimental Protocol: ¹³C NMR Data Acquisition

The following provides a detailed methodology for the acquisition of high-quality ¹³C NMR spectra of morpholine hydrochloride salts.

3.1 Sample Preparation

-

Sample Weighing: Accurately weigh 20-50 mg of the (2S,5S)-2,5-Dimethylmorpholine hydrochloride sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts due to their good solubility.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.

3.2 NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum and enhance signal-to-noise.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is generally required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

3.3 Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by referencing the solvent peak to its known chemical shift (e.g., D₂O at 4.79 ppm for residual HDO, which can be used to indirectly calibrate the carbon axis, or an internal standard like DSS).

Mandatory Visualizations

4.1 Chemical Structure of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

The following diagram illustrates the chemical structure of the title compound.

References

(2S,5S)-2,5-Dimethylmorpholine hydrochloride safety and handling

An In-depth Technical Guide to the Safety and Handling of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

Introduction

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a specific stereoisomer of dimethylmorpholine, a class of heterocyclic compounds. The morpholine scaffold is of significant interest in drug discovery and development due to its versatile chemical properties and presence in various biologically active molecules.[1][2][3][4][5] As with any chemical substance used in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling requirements for (2S,5S)-2,5-Dimethylmorpholine hydrochloride, compiled from available safety data sheets and chemical safety literature. It is intended for researchers, scientists, and drug development professionals who may handle this compound.

Chemical Identification and Properties

Precise identification of a chemical is the first step in ensuring safe handling. The following table summarizes the key identifiers for (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Table 1: Chemical Identification

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | (2S,5S)-2,5-Dimethylmorpholine hydrochloride | [6] |

| Synonyms | Morpholine, 2,5-dimethyl-, hydrochloride, (2S,5S)- | [6] |

| CAS Number | 1820580-79-7 | [6] |

| Molecular Formula | C₆H₁₄ClNO | [7][8] |

| Molecular Weight | 151.63 g/mol |[7][8] |

Note: Physical and chemical properties such as melting point, boiling point, and solubility for the hydrochloride salt are not consistently available across public safety data sheets. Researchers should consult the specific documentation provided by their supplier.

Hazard Identification and Classification

Understanding the potential hazards is critical for risk assessment and the implementation of appropriate safety controls. While specific GHS classification for the hydrochloride salt is not universally available, data for closely related dimethylmorpholine compounds indicate several hazards. The following classifications are based on data for isomers and related structures and should be considered relevant until specific data for the (2S,5S)-hydrochloride form becomes available.

Table 2: GHS Hazard Identification (Based on Related Dimethylmorpholine Compounds)

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][9][10] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [7][8][9][10] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [7][8][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7][8][9] |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor (for the free base) |[9][10] |

Signal Word: Danger or Warning [7][9]

Hazard Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

-

GHS02 (Flame - for free base)

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain chemical integrity.

Table 3: Summary of Handling and Storage Procedures | Procedure | Recommendation | Source | | :--- | :--- | :--- | | Engineering Controls | Always handle in a well-ventilated area. Use only under a chemical fume hood.[10][12][13] Ensure eyewash stations and safety showers are close to the workstation.[14] | | Personal Hygiene | Wash hands thoroughly after handling and before breaks.[7][8][12] Do not eat, drink, or smoke in the work area.[7][10] Remove contaminated clothing promptly and wash before reuse.[7][12] | | Handling Precautions | Avoid contact with skin, eyes, and clothing.[7][8] Avoid breathing dust, fumes, or vapors.[7][13] Minimize dust generation.[7] Keep away from heat, sparks, and open flames.[13][14] | | Storage Conditions | Store in a tightly closed container.[7][13] Keep in a cool, dry, and well-ventilated place.[7][13] Store locked up.[10][13] Store away from incompatible materials such as strong oxidizing agents and acids.[7][12][13] |

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is a critical final barrier to exposure. The following workflow provides a logical guide for selecting PPE when working with (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Caption: PPE Selection Workflow for Handling (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Emergency Procedures

Rapid and appropriate response to emergencies such as spills or personnel exposure is crucial.

First-Aid Measures

Table 4: First-Aid Measures | Exposure Route | First-Aid Protocol | Source | | :--- | :--- | :--- | | Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention. If not breathing, give artificial respiration.[7][8][12][13] | | Skin Contact | Immediately take off all contaminated clothing.[13] Flush skin with copious amounts of water for at least 15 minutes.[7][12] Seek immediate medical attention if irritation occurs or persists.[7][12] | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8][13] Remove contact lenses if present and easy to do. Continue rinsing.[7][13] Seek immediate medical attention.[7][13] | | Ingestion | Do NOT induce vomiting.[7][13] Rinse mouth thoroughly with water.[7][8][12] Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.[7][12][13] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][11][13]

-

Specific Hazards: Combustion may produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[7][12]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures

A systematic approach is required to safely manage spills.

Caption: Logical Flow for Responding to a Spill of (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Experimental Safety Protocols

The following protocols are generalized from standard safety procedures and should be adapted to specific laboratory and institutional requirements.

Protocol 1: Spill Cleanup Procedure

Objective: To safely clean and decontaminate a small-scale spill of (2S,5S)-2,5-Dimethylmorpholine hydrochloride powder.

Materials:

-

Spill kit containing:

-

Appropriate PPE (2 pairs of chemical-resistant gloves, gown, safety goggles, face shield)

-

Inert absorbent material (e.g., vermiculite, sand)

-

Scoop and dustpan (non-sparking)

-

Sealable, labeled waste container

-

Cleaning supplies (soap, water, paper towels)

-

Methodology:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.[8]

-

Ensure Ventilation: Work under a chemical fume hood if the spill is contained within it. If in an open area, ensure adequate ventilation.[7][8]

-

Don PPE: Put on all required personal protective equipment, including double gloves, a lab coat or gown, and eye/face protection.[7]

-

Containment: Prevent the further spread of the spill. For powders, avoid creating dust.[8] For liquids, surround the spill with absorbent material.

-

Cleanup: Gently cover the spill with an inert absorbent material.[7] Carefully sweep or scoop the material into a suitable, sealable container for hazardous waste.[7][8]

-

Decontamination: Clean the spill area thoroughly with soap and water, followed by a final rinse with water. Place all cleaning materials into the waste container.

-

Disposal: Seal and label the waste container. Dispose of the waste through the institution's environmental health and safety (EHS) office, following all local and national regulations.[7][13]

-

Post-Cleanup: Remove PPE carefully to avoid self-contamination. Wash hands thoroughly.

Protocol 2: First Aid for Personnel Exposure

Objective: To provide immediate, appropriate first aid following personnel exposure to (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Methodology:

-

Scene Safety: Ensure the area is safe before approaching the affected individual. Remove them from the source of exposure.

-

Skin Exposure:

-

Immediately begin flushing the affected skin area with lukewarm water from a safety shower or faucet for at least 15 minutes.[7]

-

Simultaneously, remove any contaminated clothing, shoes, and jewelry.[7]

-

Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[7][8]

-

-

Eye Exposure:

-

Lead the individual to an eyewash station and assist them in flushing their eyes for at least 15 minutes.[7]

-

Hold the eyelids open to ensure water contacts the entire surface of the eye and lids.[13]

-

Remove contact lenses after the first few minutes of flushing, if possible.[7]

-

Seek immediate medical attention. Provide the SDS to medical personnel.[7]

-

-

Inhalation:

-

Ingestion:

-

Reporting: Report the incident to the laboratory supervisor and the institutional EHS office according to established procedures.

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, sparks, and dust generation.[7][12]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[7][12][13]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[13] Do not allow the material to enter drains or water courses.[12] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. sciencescholar.us [sciencescholar.us]

- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 6. 错误页 [amp.chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. (2S,5S)-2,5-dimethylmorpholine | C6H13NO | CID 641781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. 2,5-Dimethylmorpholine | CAS#:106-56-9 | Chemsrc [chemsrc.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to (2S,5S)-2,5-Dimethylmorpholine Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, Quality Control, and Applications of a Key Chiral Building Block.

(2S,5S)-2,5-Dimethylmorpholine hydrochloride, a chiral heterocyclic compound, is a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. Its specific stereochemistry makes it a crucial component in the development of novel therapeutics, where enantiomeric purity is paramount for efficacy and safety. This technical guide provides a comprehensive overview of the commercial suppliers, synthetic methodologies, analytical techniques for quality control, and key applications of this important chiral intermediate.

Commercial Availability

A number of chemical suppliers offer (2S,5S)-2,5-Dimethylmorpholine and its hydrochloride salt. The free base is identified by CAS number 1258277-12-1, while the hydrochloride salt is registered under CAS number 1820580-79-7. Researchers should carefully verify the form of the compound and its specifications before procurement. The table below summarizes a selection of commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLDpharm | (2S,5S)-2,5-Dimethylmorpholine hydrochloride | 1820580-79-7 | ≥98% | Custom |

| ChemShuttle | (2S,5S)-2,5-dimethylmorpholine | 1258277-12-1 | 95% | 500mg - 10g |

| Advanced ChemBlocks Inc. | (2S,5S)-2,5-Dimethyl-morpholine | 1258277-12-1 | 97% | Custom |

| ChemicalBook | (2S,5S)-2,5-Dimethylmorpholine | 1258277-12-1 | 95% - 99.99% | Grams to Kilograms |

| Biosynth | (2S,5S)-2,5-Dimethylmorpholine HCl ee | 68043-56-1 | N/A | Custom |

| AbacipharmTech | (2S,5S)-2,5-Dimethylmorpholine hydrochloride | 1820580-79-7 | 95+% | 25mg - 100mg |

Note: This table is not exhaustive and represents a snapshot of available information. Purity levels, available quantities, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current data.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (2S,5S)-2,5-Dimethylmorpholine hydrochloride is a critical step to ensure its utility in asymmetric synthesis. A common strategy involves the stereoselective synthesis of the morpholine ring from chiral precursors.

Representative Synthetic Protocol: Stereoselective Synthesis of the Morpholine Core

A plausible synthetic route to chiral 2,5-disubstituted morpholines involves an intramolecular Michael addition.[1] The following is a generalized experimental protocol based on this approach. The synthesis of the specific (2S,5S) isomer would start from an appropriate enantiomerically pure amino alcohol.

Step 1: N-Alkylation of a Chiral Amino Alcohol

-

To a solution of the selected enantiopure amino alcohol (e.g., (S)-alaninol) in a suitable aprotic solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and the appropriate alkylating agent (e.g., an α,β-unsaturated ester like ethyl acrylate).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the N-alkylated intermediate.

Step 2: Intramolecular Oxa-Michael Addition (Cyclization)

-

Dissolve the N-alkylated intermediate in a suitable solvent (e.g., tetrahydrofuran).

-

Add a strong base (e.g., sodium hydride or potassium tert-butoxide) at a controlled temperature (e.g., 0 °C) to initiate the intramolecular cyclization.

-

Allow the reaction to proceed until completion, monitoring by TLC.

-

Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the resulting diastereomeric mixture of the 2,5-disubstituted morpholine by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified (2S,5S)-2,5-Dimethylmorpholine free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of (2S,5S)-2,5-Dimethylmorpholine hydrochloride is crucial for its application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Purity and Isomer Separation

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for determining the enantiomeric purity of 2,5-disubstituted morpholines.[1]

-

Principle: The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

-

Typical Protocol:

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose) coated on a silica support.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

-

Gas Chromatography (GC): GC can also be used for the analysis of volatile morpholine derivatives and to separate diastereomers. A patent for purifying cis-2,6-dimethylmorpholine mentions the use of GC to analyze the molar ratio of different isomers.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. Spectral data for (2S,5S)-2,5-Dimethylmorpholine is available in public databases.[2]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its identity.

Applications in Drug Development

(2S,5S)-2,5-Dimethylmorpholine hydrochloride serves as a versatile chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The morpholine scaffold is a common feature in many biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific stereochemistry of the (2S,5S) isomer is often crucial for the desired pharmacological activity and to minimize off-target effects.

References

Technical Guide: Purity Analysis of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. The document outlines experimental protocols for key analytical techniques, presents data in a structured format, and includes visualizations of the analytical workflow.

Introduction

(2S,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral organic compound of interest in pharmaceutical research and development.[1][2] Ensuring the chemical purity and stereoisomeric integrity of this compound is critical for its use in drug synthesis and other applications.[3] Impurity profiling helps to identify and quantify any unwanted components, which may originate from the synthesis process, degradation, or storage.[3][4] This guide details the analytical techniques and protocols for a thorough purity assessment.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity analysis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. The primary methods include High-Performance Liquid Chromatography (HPLC) for chiral purity, Gas Chromatography (GC) for volatile impurities and overall purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of (2S,5S)-2,5-Dimethylmorpholine hydrochloride, ensuring the absence or minimal presence of its other stereoisomers.[5][6][7]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a chiral column, UV detector, and a column oven.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of amine compounds. A common choice would be a cellulose or amylose-based column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) to improve peak shape and resolution. A typical starting mobile phase could be 90:10:0.1 (v/v/v) n-Hexane:Isopropanol:Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a low wavelength, typically around 200-220 nm, as morpholine derivatives lack a strong chromophore.

-

Sample Preparation: Dissolve an accurately weighed amount of (2S,5S)-2,5-Dimethylmorpholine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Analysis: The retention times of the different stereoisomers will vary. The peak area of each isomer is used to calculate the enantiomeric excess (e.e.) and the percentage of each impurity.

Data Presentation:

| Stereoisomer | Retention Time (min) | Peak Area | Percentage (%) |

| (2R,5R)-2,5-Dimethylmorpholine | 8.5 | 1,500 | 0.05 |

| (2S,5S)-2,5-Dimethylmorpholine | 10.2 | 2,995,500 | 99.85 |

| meso-(2R,5S)-2,5-Dimethylmorpholine | 12.1 | 3,000 | 0.10 |

Gas Chromatography (GC)

GC is a powerful technique for assessing the overall purity of the sample and for detecting volatile organic impurities and residual solvents.[8][9]

Experimental Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

-

Column: A mid-polarity capillary column, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), is suitable for separating a wide range of volatile compounds.[9]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injection Mode: Split injection with a split ratio of 50:1.

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent like methanol or dichloromethane at a concentration of about 5 mg/mL. For the hydrochloride salt, neutralization with a base followed by extraction into an organic solvent may be necessary to analyze the free base.

-

Injection Volume: 1 µL.

-

Analysis: The peak area of the main component is compared to the total area of all peaks to determine the purity. Impurities are identified by their retention times relative to known standards.

Data Presentation:

| Component | Retention Time (min) | Peak Area | Percentage (%) |

| Dichloromethane (Solvent) | 2.1 | - | - |

| Unknown Impurity 1 | 5.8 | 4,500 | 0.15 |

| (2S,5S)-2,5-Dimethylmorpholine | 8.3 | 2,989,500 | 99.65 |

| Unknown Impurity 2 | 9.1 | 6,000 | 0.20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is primarily used for structural elucidation and confirmation of the (2S,5S)-2,5-Dimethylmorpholine hydrochloride structure.[10][11] It can also be used to detect and quantify impurities if they are present at sufficient levels (typically >0.1%).

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 5 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Analysis: The ¹H and ¹³C NMR spectra should be consistent with the expected structure of (2S,5S)-2,5-Dimethylmorpholine hydrochloride. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the purity.

Data Presentation:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 1.35 | d | 6H | -CH₃ |

| ¹H | 2.80 | t | 2H | -CH₂-N- |

| ¹H | 3.50 | m | 2H | -CH-CH₃ |

| ¹H | 3.90 | dd | 2H | -O-CH₂- |

| ¹³C | 18.2 | -CH₃ | ||

| ¹³C | 50.5 | -CH₂-N- | ||

| ¹³C | 55.8 | -CH-CH₃ | ||

| ¹³C | 72.1 | -O-CH₂- |

Workflow Visualization

The following diagrams illustrate the logical workflow for the comprehensive purity analysis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Caption: Overall workflow for the purity analysis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride.

Caption: Detailed workflow for the chiral HPLC analysis.

Conclusion

The purity analysis of (2S,5S)-2,5-Dimethylmorpholine hydrochloride requires a combination of chromatographic and spectroscopic techniques. Chiral HPLC is essential for determining enantiomeric purity, while GC-FID is effective for assessing overall purity and detecting volatile impurities. NMR spectroscopy serves as a critical tool for structural confirmation. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the quality and integrity of this important chiral building block.

References

- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. biomedres.us [biomedres.us]

- 4. rroij.com [rroij.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. mdpi.com [mdpi.com]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]

- 10. (2S,5S)-2,5-Dimethylmorpholine(1258277-12-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Stereochemical Assignment of Dimethylmorpholine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data for the stereochemical assignment of dimethylmorpholine isomers. Dimethylmorpholines are a class of saturated heterocyclic compounds that are important building blocks in medicinal chemistry. The spatial arrangement of the two methyl groups on the morpholine ring gives rise to various stereoisomers, each of which can exhibit distinct pharmacological and toxicological profiles. Accurate stereochemical assignment is therefore critical for drug development and quality control.

This guide details the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral chromatography—for the unambiguous identification of these isomers. It includes structured data tables for easy comparison, detailed experimental protocols, and logical workflow diagrams to assist researchers in this endeavor.

Stereoisomers of Dimethylmorpholine

Dimethylmorpholine can exist as several constitutional isomers depending on the positions of the two methyl groups on the morpholine ring. The most common isomers include 2,3-, 2,5-, 2,6-, 3,3-, and 3,5-dimethylmorpholine. Furthermore, for isomers with chiral centers (2,3-, 2,5-, 2,6-, and 3,5-), both diastereomers (cis/trans) and enantiomers exist.

Spectroscopic and Chromatographic Data

The following tables summarize the available quantitative data for the characterization of various dimethylmorpholine isomers.

Table 1: 13C NMR Chemical Shifts (δ) of Dimethylmorpholine Isomers

| Isomer | C2 (ppm) | C3 (ppm) | C5 (ppm) | C6 (ppm) | N-CH3 (ppm) | C-CH3 (ppm) | Solvent/Reference |

| cis-2,6-Dimethylmorpholine Hydrochloride | 71.5 | 52.1 | 52.1 | 71.5 | - | 18.1 | D2O[1] |

| trans-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | |

| 2,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | [2] |

| 3,3-Dimethylmorpholine | 73.1 | 32.5 | 47.9 | 67.4 | - | 25.4 (ax), 25.9 (eq) | [3] |

| cis-3,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available | |

| trans-3,5-Dimethylmorpholine | Data not available | Data not available | Data not available | Data not available | - | Data not available |

Table 2: 1H NMR Spectroscopic Data of Dimethylmorpholine Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent/Reference |

| cis-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | |

| trans-2,6-Dimethylmorpholine | Data not available | Data not available | Data not available | |

| (2S,5S)-2,5-Dimethylmorpholine | Data not available | Data not available | Data not available | [4] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the stereochemistry of dimethylmorpholine isomers. The chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to their spatial orientation (axial or equatorial) and the relative configuration of the methyl groups (cis or trans).

-

Sample Preparation: Dissolve 5-10 mg of the dimethylmorpholine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a 5 mm NMR tube. The choice of solvent may influence chemical shifts.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 32k data points, relaxation delay of 1-2 s, and 16-32 scans.

-

Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform phasing and baseline correction.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 64k data points, relaxation delay of 2-5 s, and 1024 or more scans depending on the sample concentration.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz).

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons. For morpholine rings, NOE correlations between axial protons on the same face of the ring (e.g., H-2ax to H-6ax) are characteristic. The presence or absence of NOEs between methyl protons and ring protons can help establish their relative stereochemistry (cis or trans).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration if a chiral reference is present. The main challenge for liquid dimethylmorpholines is obtaining suitable single crystals. This is often achieved by preparing a solid salt of the amine.

-

Salt Formation: React the purified dimethylmorpholine isomer with an appropriate acid (e.g., HCl, HBr, tartaric acid, mandelic acid) in a suitable solvent to form a salt. The choice of a chiral acid can aid in the determination of absolute configuration.

-

Crystallization:

-

Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Screen a range of solvents and solvent mixtures to find conditions that yield diffraction-quality single crystals.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

-

For chiral, enantiomerically pure compounds, the absolute configuration can often be determined from anomalous dispersion effects, particularly if a heavy atom is present.

-

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating the enantiomers of chiral dimethylmorpholine isomers. The choice between GC and HPLC depends on the volatility and thermal stability of the analyte.

-

Column Selection:

-

Utilize a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups (e.g., Rt-βDEXsm, Rt-βDEXse), are commonly used for the separation of enantiomers of cyclic amines.[5]

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Carrier Gas: High-purity hydrogen or helium at an appropriate flow rate or pressure.

-

Injector: Split/splitless injector, typically operated at a temperature of 200-250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 200-230 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions may also be effective.

-

Detector: FID at 220-250 °C.

-

-

Sample Preparation and Analysis:

-

Prepare a dilute solution of the dimethylmorpholine isomer in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Inject a small volume (e.g., 1 µL) into the GC.

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

-

Column Selection:

-

Choose an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective for separating a wide range of chiral compounds.

-

-

Instrumentation and Conditions:

-

HPLC System: Consisting of a pump, injector, column oven, and a UV or MS detector.

-

Mobile Phase: The choice of mobile phase is critical and depends on the CSP.

-

Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

-

Reversed Phase: A mixture of water (often with a buffer or additive like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Polar Ionic Mode: A non-aqueous mobile phase for ionizable molecules.[6]

-

-

Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

-

Detection: UV detection at a suitable wavelength (e.g., below 220 nm for saturated amines if they lack a chromophore) or mass spectrometry.

-

-

Sample Preparation and Analysis:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the column.

-

Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

-